N-(2-{2-[(E)-1-(5-Chloro-2-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide
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Overview
Description
N-(2-{2-[(E)-1-(5-Chloro-2-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazone linkage, a chlorinated phenyl group, and a fluorinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(E)-1-(5-Chloro-2-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-chloro-2-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[(E)-1-(5-Chloro-2-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2-{2-[(E)-1-(5-Chloro-2-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{2-[(E)-1-(5-Chloro-2-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-[(E)-1-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide
- N-(2-{2-[(E)-1-(5-Chloro-2-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide
Uniqueness
N-(2-{2-[(E)-1-(5-Chloro-2-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide is unique due to its specific combination of a chlorinated phenyl group and a fluorinated benzamide moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H13ClFN3O3 |
---|---|
Molecular Weight |
349.74 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-chloro-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C16H13ClFN3O3/c17-12-4-5-14(22)11(6-12)8-20-21-15(23)9-19-16(24)10-2-1-3-13(18)7-10/h1-8,22H,9H2,(H,19,24)(H,21,23)/b20-8+ |
InChI Key |
JQMNLQXDNMCDLB-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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